molecular formula C21H18N2O4S B2934397 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2137710-89-3

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2934397
CAS No.: 2137710-89-3
M. Wt: 394.45
InChI Key: JFBNATXZJCPQOF-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s important to note that the exact structure and properties can vary depending on the specific arrangement and bonding of these groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a polycyclic aromatic hydrocarbon core . The exact structure would depend on the specific arrangement and bonding of these groups.


Physical and Chemical Properties Analysis

Based on the structure, we can infer that this compound might have certain characteristics. For example, the presence of a fluorene group could potentially make the compound aromatic and planar . The carboxylic acid group could make it capable of forming hydrogen bonds .

Scientific Research Applications

1. Enzyme-Activated Surfactants and Carbon Nanotube Dispersions

A study by Cousins et al. (2009) explores the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These compounds, including those similar to the 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid, create homogeneous aqueous nanotube dispersions under constant and physiological conditions, which is significant for applications in nanotechnology and materials science (Cousins et al., 2009).

2. Role in Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues

Gregar and Gervay-Hague (2004) demonstrate the use of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids in the efficient synthesis of oligomers varying in length. These amino acids, closely related to the thiazole compound , play a crucial role in synthesizing complex molecular structures useful in biochemistry and pharmaceutical research (Gregar & Gervay-Hague, 2004).

3. Application in the Synthesis of Heterocyclic γ-Amino Acids

Mathieu et al. (2015) report the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking the secondary structures of proteins, such as helices and β-sheets, indicating their potential applications in peptide and protein engineering (Mathieu et al., 2015).

4. Structural Studies of Thiazole-based γ-amino Acids

The research by Mathieu et al. (2013) focuses on the synthesis and structural analysis of thiazole-based γ-amino acid oligomers. The study reveals that these sequences adopt a well-defined helix structure in various solvents, which is crucial for understanding the molecular dynamics and applications in structural biology (Mathieu et al., 2013).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12-19(20(24)25)23-18(28-12)10-22-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBNATXZJCPQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137710-89-3
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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